molecular formula C12H18FNO3S B12041071 (2R,4S)-4-Fluoro-2-methylpyrrolidine p-toluenesulfonate

(2R,4S)-4-Fluoro-2-methylpyrrolidine p-toluenesulfonate

Katalognummer: B12041071
Molekulargewicht: 275.34 g/mol
InChI-Schlüssel: GUUMBPPKIBRBBU-SJGICDGZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2R,4S)-4-Fluoro-2-methylpyrrolidine p-toluenesulfonate is a chemical compound that features a pyrrolidine ring substituted with a fluorine atom and a methyl group. The compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties and reactivity.

Vorbereitungsmethoden

The synthesis of (2R,4S)-4-Fluoro-2-methylpyrrolidine p-toluenesulfonate typically involves the following steps:

Analyse Chemischer Reaktionen

(2R,4S)-4-Fluoro-2-methylpyrrolidine p-toluenesulfonate undergoes various types of chemical reactions, including:

Common reagents used in these reactions include strong nucleophiles, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

(2R,4S)-4-Fluoro-2-methylpyrrolidine p-toluenesulfonate has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: The compound is used in biological studies to investigate its effects on various biological systems. It can be used as a probe to study enzyme interactions and other biochemical processes.

    Medicine: The compound has potential applications in drug discovery and development. Its unique structural properties make it a candidate for the development of new therapeutic agents.

    Industry: The compound is used in various industrial applications, including the synthesis of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (2R,4S)-4-Fluoro-2-methylpyrrolidine p-toluenesulfonate involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and other proteins, affecting their activity and function. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

(2R,4S)-4-Fluoro-2-methylpyrrolidine p-toluenesulfonate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of substituents and counterion, which can provide distinct reactivity and application potential.

Eigenschaften

Molekularformel

C12H18FNO3S

Molekulargewicht

275.34 g/mol

IUPAC-Name

(2R,4S)-4-fluoro-2-methylpyrrolidine;4-methylbenzenesulfonic acid

InChI

InChI=1S/C7H8O3S.C5H10FN/c1-6-2-4-7(5-3-6)11(8,9)10;1-4-2-5(6)3-7-4/h2-5H,1H3,(H,8,9,10);4-5,7H,2-3H2,1H3/t;4-,5+/m.1/s1

InChI-Schlüssel

GUUMBPPKIBRBBU-SJGICDGZSA-N

Isomerische SMILES

C[C@@H]1C[C@@H](CN1)F.CC1=CC=C(C=C1)S(=O)(=O)O

Kanonische SMILES

CC1CC(CN1)F.CC1=CC=C(C=C1)S(=O)(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.